(4Z)-4-(2-fluorobenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-fluorobenzaldehyde with 3-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, reduced oxazole derivatives, and functionalized aromatic compounds.
Scientific Research Applications
(4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(2-BROMOPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The presence of the fluorophenyl group in (4Z)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs
Properties
Molecular Formula |
C17H12FNO3 |
---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
(4Z)-4-[(2-fluorophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12FNO3/c1-21-13-7-4-6-12(9-13)16-19-15(17(20)22-16)10-11-5-2-3-8-14(11)18/h2-10H,1H3/b15-10- |
InChI Key |
KSYSCICHXHUFHB-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=N/C(=C\C3=CC=CC=C3F)/C(=O)O2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2 |
Origin of Product |
United States |
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